[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride [(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1636890-01-1
VCID: VC4212811
InChI: InChI=1S/C7H15NO.ClH/c1-6-2-3-7(5-9)4-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7-;/m1./s1
SMILES: CC1CCC(CN1)CO.Cl
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66

[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride

CAS No.: 1636890-01-1

Cat. No.: VC4212811

Molecular Formula: C7H16ClNO

Molecular Weight: 165.66

* For research use only. Not for human or veterinary use.

[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride - 1636890-01-1

Specification

CAS No. 1636890-01-1
Molecular Formula C7H16ClNO
Molecular Weight 165.66
IUPAC Name [(3R,6R)-6-methylpiperidin-3-yl]methanol;hydrochloride
Standard InChI InChI=1S/C7H15NO.ClH/c1-6-2-3-7(5-9)4-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7-;/m1./s1
Standard InChI Key VTNSDDLUAVIRTL-ZJLYAJKPSA-N
SMILES CC1CCC(CN1)CO.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

[(3R,6R)-6-Methylpiperidin-3-yl]methanol hydrochloride has the molecular formula C₇H₁₆ClNO and a molar mass of 181.66 g/mol . The base compound, [(3R,6R)-6-methylpiperidin-3-yl]methanol (C₇H₁₅NO), features a piperidine ring with a hydroxymethyl group at the 3-position and a methyl group at the 6-position . The stereochemistry is defined by the (3R,6R) configuration, which confers chirality critical for biological activity .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number (hydrochloride)5460-27-5
Molecular FormulaC₇H₁₆ClNO
Exact Mass (base)129.115 g/mol
LogP (base)0.695
PSA (base)32.26 Ų

Synonyms and Registry Identifiers

This compound is interchangeably referenced as:

  • ((3R,6R)-6-Methylpiperidin-3-yl)methanol HCl

  • SCHEMBL16445591

  • AKOS037646569 .
    Its non-salt form (CAS 1088994-09-5) is used in synthetic protocols prior to hydrochloride salt formation .

Synthesis and Industrial Production

Biocatalytic Transamination Approach

Reaction Pathway Overview:

  • Michael Addition: Solvent-free coupling of methyl vinyl ketone and diethyl malonate.

  • Biocatalytic Transamination: Enzymatic conversion using transaminases to introduce chirality.

  • CIDR: Selective crystallization to isolate the desired (3R,6R) stereoisomer .

Alternative Synthetic Routes

Physicochemical and Spectroscopic Properties

Stability and Solubility

The hydrochloride salt enhances aqueous solubility (>50 mg/mL) compared to the free base . It remains stable under inert storage conditions but is hygroscopic, requiring desiccated environments .

Spectroscopic Characterization

  • IR: Strong O–H stretch at 3300 cm⁻¹ (methanol group); C–N vibration at 1250 cm⁻¹ .

  • NMR (¹H): δ 3.60 (m, 2H, CH₂OH), 2.85 (m, 1H, H-3), 1.45 (d, 3H, CH₃) .

  • MS (ESI+): m/z 130.12 [M+H]⁺ (base) .

Pharmaceutical Applications

Orexin Receptor Antagonism

The compound is a core intermediate in MK-6096 (filorexant), a dual orexin receptor antagonist (DORA) targeting insomnia . Orexin receptors (OX₁R/OX₂R) regulate sleep-wake cycles, and MK-6096’s efficacy relies on the precise (3R,6R) configuration to block orexin-A/B binding .

Mechanistic Insight:

  • The hydroxymethyl group forms hydrogen bonds with OX₁R residues (e.g., His344) .

  • The methyl group enhances hydrophobic interactions with the receptor’s pocket .

Neurological Drug Development

Derivatives modulate dopamine and serotonin transporters, showing potential in depression and addiction therapies. Preclinical studies indicate low nM affinity for DAT (Ki = 12 nM) and SERT (Ki = 8 nM).

Biological Activity and Pharmacokinetics

In Vitro Profiles

  • CYP450 Inhibition: Negligible interaction with CYP3A4/2D6 (IC₅₀ > 50 μM).

  • Plasma Protein Binding: 89% in human serum.

In Vivo Efficacy

Rodent models demonstrate 80% sleep latency reduction at 10 mg/kg doses without rebound insomnia . Oral bioavailability reaches 65% in primates due to enhanced solubility from the hydrochloride salt .

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